molecular formula C23H21FN6O B6416969 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-60-5

3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6416969
CAS No.: 1019106-60-5
M. Wt: 416.5 g/mol
InChI Key: XZQYNCPXZJQFPF-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide features a benzamide core substituted with a 3-fluorophenyl group and a pyridazine-pyrazole hybrid moiety.

Properties

IUPAC Name

3-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-12-11-21(27-28-22)25-19-7-9-20(10-8-19)26-23(31)17-5-4-6-18(24)13-17/h4-13H,1-3H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQYNCPXZJQFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the pyridazine moiety further enhances its potential as a therapeutic agent. The overall structure can be summarized as follows:

  • Chemical Formula : C19H21FN6O
  • Molecular Weight : 364.41 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds with similar structures have demonstrated inhibitory effects against various cancer cell lines. For instance, a study highlighted the activity of pyrazole derivatives against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Compound Target IC50 (μM)
3-fluoro-N-(4-{...})BRAF(V600E)0.08 - 12.07
Other Pyrazole DerivativesEGFRLow micromolar

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been well-documented. In vitro studies have shown that certain derivatives can inhibit LPS-induced inflammation in microglial cells and reduce oxidative stress in neuronal cells . This suggests that the compound may have applications in treating neuroinflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole-based drugs. Modifications to the pyrazole ring and substituents can significantly affect biological activity. For example, the introduction of various alkyl and aryl groups at specific positions has been shown to enhance or diminish potency against cancer cell lines .

Case Study 1: Anticancer Properties

A series of studies evaluated the anticancer effects of related pyrazole derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cells. One derivative exhibited an IC50 value of 1.76 ± 0.19 μM, demonstrating potent inhibition of cell proliferation while showing minimal toxicity to normal fibroblasts .

Case Study 2: Neuroprotective Effects

In vivo studies involving LPS-injected mice demonstrated that certain pyrazole derivatives could reduce microglial activation and astrocyte proliferation, indicating potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound’s uniqueness lies in its 3,4,5-trimethylpyrazole substituent on pyridazine and the 3-fluorobenzamide group. These features contrast with related compounds:

Table 1: Structural Comparison
Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound C₂₄H₂₁FN₈O 488.47 3-fluorobenzamide, 3,4,5-trimethylpyrazole-pyridazine
N-{4-[(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)sulfamoyl]phenyl}acetamide C₂₄H₂₅N₇O₃S 491.57 Sulfamoyl bridge, acetamide (vs. benzamide)
3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide C₂₃H₁₉FN₆O₂ 438.43 4-fluorophenyl carbamoyl, 2-methylpyridyl
3-fluoro-N-(3-fluorophenyl)benzamide C₁₃H₁₀F₂NO 247.23 Simpler fluorophenyl-benzamide; no pyridazine-pyrazole

Substituent Effects on Physicochemical Properties

  • Fluorine Position: The 3-fluorobenzamide in the target compound vs. the 4-fluorophenyl group in may alter dipole moments and solubility.
  • Linker Groups : Replacing benzamide with sulfamoyl (as in ) introduces a polar sulfonamide group, which may enhance water solubility but reduce blood-brain barrier penetration.

Analytical Challenges

  • NMR Complexity : Like 3-fluoro-N-(3-fluorophenyl)benzamide , the target compound’s aromatic protons likely exhibit severe signal overlap due to scalar couplings, necessitating advanced techniques (e.g., 2D NMR or computational prediction).

Implications for Drug Design

  • Metabolic Stability: The 3,4,5-trimethylpyrazole group may slow oxidative metabolism compared to non-methylated analogs, a hypothesis supported by studies on similar triazole derivatives .

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